molecular formula C18H37NO2 B15291541 trans-4-Sphingenine-13C2,D2

trans-4-Sphingenine-13C2,D2

Cat. No.: B15291541
M. Wt: 303.49 g/mol
InChI Key: WWUZIQQURGPMPG-DOWGOISZSA-N
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Description

trans-4-Sphingenine-13C2,D2: , also known as D-erythro-Sphingosine-13C2,D2, is a deuterated and carbon-13 labeled derivative of D-erythro-Sphingosine. This compound is a stable isotope-labeled sphingolipid, which plays a significant role in various biological processes. It is primarily used in scientific research to study sphingolipid metabolism and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Sphingenine-13C2,D2 involves the incorporation of stable isotopes of carbon and deuterium into the sphingosine backboneThe reaction conditions often involve the use of specific catalysts and reagents to ensure the selective incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical synthesis techniques and equipment to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the integrity of the isotopic labels .

Chemical Reactions Analysis

Types of Reactions: trans-4-Sphingenine-13C2,D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different biological and chemical environments .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce sphingosine-1-phosphate, while reduction reactions may yield dihydrosphingosine .

Scientific Research Applications

Chemistry: In chemistry, trans-4-Sphingenine-13C2,D2 is used as a tracer to study sphingolipid metabolism and pathways. Its stable isotopic labels allow researchers to track its incorporation and transformation in various chemical reactions .

Biology: In biological research, this compound is used to investigate the role of sphingolipids in cellular processes such as apoptosis, cell signaling, and membrane structure. It helps in understanding the mechanisms by which sphingolipids influence cellular functions .

Medicine: In medicine, this compound is used to study the effects of sphingolipids on diseases such as cancer, neurodegenerative disorders, and metabolic diseases. It aids in the development of therapeutic strategies targeting sphingolipid pathways .

Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. Its stable isotopic labels make it a valuable tool for drug development and pharmacokinetic studies .

Mechanism of Action

trans-4-Sphingenine-13C2,D2 exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit protein kinase C (PKC) and activate protein phosphatase 2A (PP2A). These interactions influence various cellular processes, including cell growth, differentiation, and apoptosis. The compound’s stable isotopic labels allow researchers to study its mechanism of action in detail .

Comparison with Similar Compounds

Uniqueness: trans-4-Sphingenine-13C2,D2 is unique due to its stable isotopic labels, which make it an invaluable tool for research. These labels allow for precise tracking and quantification in various biological and chemical studies, providing insights that are not possible with unlabeled compounds .

Properties

Molecular Formula

C18H37NO2

Molecular Weight

303.49 g/mol

IUPAC Name

(E,2R,3R)-2-amino-1,1-dideuterio(1,2-13C2)octadec-4-ene-1,3-diol

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m1/s1/i16+1D2,17+1

InChI Key

WWUZIQQURGPMPG-DOWGOISZSA-N

Isomeric SMILES

[2H][13C]([2H])([13C@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O

Origin of Product

United States

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